Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide
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Overview
Description
Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide is a chemical compound known for its unique structure and properties. This compound belongs to the class of isothiazolidines, which are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. The presence of the 2,4,4-trimethyl-2-pentyl group and the 1,1-dioxide functionality imparts distinct chemical and physical characteristics to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms, followed by the introduction of the 2,4,4-trimethyl-2-pentyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to other sulfur-containing groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,3,3-Tetramethylbutyl)isothiazolidine 1,1-dioxide
- 2-(2,4,4-trimethylpentan-2-yl)-1,2-thiazolidine 1,1-dioxide
Uniqueness
Isothiazolidine, 2-(2,4,4-trimethyl-2-pentyl)-, 1,1-dioxide is unique due to its specific structural features, such as the 2,4,4-trimethyl-2-pentyl group and the 1,1-dioxide functionality. These features impart distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
73825-56-6 |
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Molecular Formula |
C11H23NO2S |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C11H23NO2S/c1-10(2,3)9-11(4,5)12-7-6-8-15(12,13)14/h6-9H2,1-5H3 |
InChI Key |
CJCQNFYONFORTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N1CCCS1(=O)=O |
Origin of Product |
United States |
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